(2,6-dipyridin-2-ylpyridin-4-yl) trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Trifluoromethylsulfono-2,2’:6’,2’'-terpyridine is a chemical compound with the molecular formula C₁₆H₁₀F₃N₃O₃S and a molecular weight of 381.329 g/mol This compound is known for its unique trifluoromethylsulfono group attached to the terpyridine core, which imparts distinct chemical and physical properties
Preparation Methods
The synthesis of 4’-Trifluoromethylsulfono-2,2’:6’,2’‘-terpyridine typically involves the reaction of 2,2’:6’,2’'-terpyridine with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
4’-Trifluoromethylsulfono-2,2’:6’,2’'-terpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the trifluoromethylsulfono group to other functional groups.
Substitution: The trifluoromethylsulfono group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4’-Trifluoromethylsulfono-2,2’:6’,2’'-terpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-Trifluoromethylsulfono-2,2’:6’,2’'-terpyridine, particularly in its anticancer applications, involves targeting mitochondrial pathways. The compound induces mitophagy, a selective autophagic process that degrades dysfunctional mitochondria. This process involves the disruption of mitophagy-related protein expression, dissipation of mitochondrial membrane potential, elevation of reactive oxygen species levels, and promotion of mitochondrial DNA damage . These actions lead to the selective cytotoxicity of cancer cells, making it a potential candidate for next-generation anticancer drugs.
Comparison with Similar Compounds
4’-Trifluoromethylsulfono-2,2’:6’,2’'-terpyridine can be compared with other similar compounds such as:
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: This compound also contains trifluoromethyl groups but differs in its bipyridine core.
4’-Trifluoromethyl-2,2’6’,2’'-terpyridine: Similar to the compound but lacks the sulfono group.
Properties
CAS No. |
134653-69-3 |
---|---|
Molecular Formula |
C16H10F3N3O3S |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
(2,6-dipyridin-2-ylpyridin-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C16H10F3N3O3S/c17-16(18,19)26(23,24)25-11-9-14(12-5-1-3-7-20-12)22-15(10-11)13-6-2-4-8-21-13/h1-10H |
InChI Key |
OZRRTTUJPHVVRM-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)OS(=O)(=O)C(F)(F)F |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)OS(=O)(=O)C(F)(F)F |
Synonyms |
4'-TRIFLUOROMETHYLSULFONO-2,2':6',2''-TERPYRIDINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.